molecular formula C10H13N3O B2805068 1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide CAS No. 1428046-47-2

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide

Cat. No.: B2805068
CAS No.: 1428046-47-2
M. Wt: 191.234
InChI Key: NDGSMMOGZAYNBR-UHFFFAOYSA-N
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Description

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide is a nitrile compound characterized by the presence of cyano groups (-CN) attached to a cyclopentane ring. Nitrile compounds are known for their versatility in organic synthesis and their presence in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyano-N-(1-cyanoethyl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-cyano-N-(1-cyanoethyl)cyclobutane-1-carboxamide: Similar structure but with a cyclobutane ring.

    1-cyano-N-(1-cyanoethyl)cycloheptane-1-carboxamide: Similar structure but with a cycloheptane ring.

Uniqueness

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide is unique due to its specific ring size and the presence of two cyano groups, which confer distinct chemical properties and reactivity compared to its analogs with different ring sizes.

Properties

IUPAC Name

1-cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8(6-11)13-9(14)10(7-12)4-2-3-5-10/h8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGSMMOGZAYNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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